

An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol

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Compound of Interest

Compound Name: 4-Bromo-2,6-diiodophenol

Cat. No.: B094749

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CAS Number: 207115-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,6-diiodophenol**, a polyhalogenated phenol of significant interest in synthetic chemistry and potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed chemical identifiers with predicted physicochemical properties and a plausible synthetic pathway based on established methodologies for related halogenated phenols.

Core Chemical and Physical Data

Quantitative data for **4-Bromo-2,6-diiodophenol** is scarce in publicly available literature. The following table summarizes its fundamental chemical properties and includes predicted values where experimental data is unavailable.

Property	Value	Source/Method
Molecular Formula	C ₆ H ₃ BrI ₂ O	PubChem[1]
Molecular Weight	424.80 g/mol	PubChem[1]
IUPAC Name	4-bromo-2,6-diiodophenol	PubChem[1]
CAS Number	207115-22-8	PubChem[1]
Appearance	Predicted: Off-white to light brown solid	Inferred from similar compounds
Melting Point	No experimental data available.	-
Boiling Point	No experimental data available.	-
Solubility	Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone); limited solubility in water.	Inferred from 4-bromophenol and other polyhalogenated phenols.[2]
pKa	No experimental data available.	-

Proposed Synthesis

A plausible and efficient synthetic route to **4-Bromo-2,6-diiodophenol** involves the electrophilic di-iodination of 4-bromophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. With the para position occupied by a bromine atom, iodination is expected to occur at the two ortho positions (C2 and C6).

Experimental Protocol: Synthesis of 4-Bromo-2,6-diiodophenol

This protocol is based on established methods for the iodination of phenols using N-iodosuccinimide (NIS) as the iodinating agent.[3]

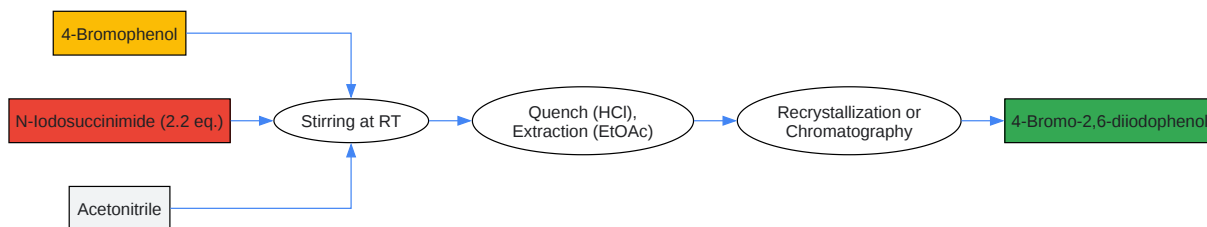
Materials:

- 4-Bromophenol
- N-Iodosuccinimide (NIS) (2.2 equivalents)
- Anhydrous acetonitrile (or other suitable polar aprotic solvent)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- 10% Sodium thiosulfate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- While stirring at room temperature, add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution. The reaction may be mildly exothermic.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by adding 1 M hydrochloric acid.
- Extract the product with ethyl acetate (three times the volume of acetonitrile).
- Combine the organic layers and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude **4-Bromo-2,6-diiodophenol** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.



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Caption: Proposed synthetic workflow for **4-Bromo-2,6-diiodophenol**.

Reactivity and Potential Applications

The chemical reactivity of **4-Bromo-2,6-diiodophenol** is dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. The presence of three different halogens at specific positions on the phenol ring offers unique opportunities for selective functionalization.

- Electrophilic Aromatic Substitution:** The hydroxyl group strongly activates the aromatic ring, although the presence of three bulky halogen atoms may sterically hinder further substitution.
- Cross-Coupling Reactions:** The iodine and bromine atoms provide reactive handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The differential reactivity of the C-I and C-Br bonds could allow for sequential and site-selective modifications.

This versatile reactivity makes **4-Bromo-2,6-diiodophenol** a valuable building block for the synthesis of complex molecules with potential applications in:

- **Pharmaceuticals:** Polyhalogenated aromatic compounds are common motifs in many drug molecules. The bromine and iodine atoms can participate in halogen bonding, a significant interaction in drug-receptor binding. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.[4]
- **Agrochemicals:** Halogenated phenols are precursors to a variety of pesticides and herbicides.
- **Materials Science:** The ability to undergo regioselective functionalization makes this compound a candidate for the synthesis of specialty polymers, liquid crystals, and organic electronic materials.[5]

Biological Activity

There is no direct experimental data on the biological activity or toxicological profile of **4-Bromo-2,6-diiodophenol** in the public domain. However, the broader class of polyhalogenated phenols is known to exhibit a range of biological effects. Many halogenated phenols are known to be toxic, and their impact on biological systems often correlates with the nature and position of the halogen substituents.[6][7] It is reasonable to predict that **4-Bromo-2,6-diiodophenol** may possess some form of biological activity, such as antimicrobial or cytotoxic effects, which are observed in other halogenated phenols.[8] However, this remains to be experimentally verified.

Signaling Pathways:

There is currently no information available in the scientific literature regarding any signaling pathways modulated by **4-Bromo-2,6-diiodophenol**. Research in this area would be necessary to elucidate its mechanism of action if any biological activity is discovered.

Spectroscopic Data (Predicted)

Detailed experimental spectra for **4-Bromo-2,6-diiodophenol** are not readily available. The following are predictions based on the analysis of similar compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons at the C3 and C5 positions. The chemical shift of the phenolic proton (OH) will appear as a broad singlet and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum is expected to show four distinct signals for the six carbon atoms of the benzene ring due to the molecule's symmetry. The carbon bearing the hydroxyl group (C1) will be the most deshielded, followed by the carbons bearing the iodine (C2, C6) and bromine (C4) atoms.

Mass Spectrometry:

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I).

Fragmentation would likely involve the loss of halogen atoms and the carbonyl group.

Safety and Handling

As with all polyhalogenated compounds, **4-Bromo-2,6-diiodophenol** should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for similar compounds like 4-bromophenol, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.^{[9][10]}

Conclusion

4-Bromo-2,6-diiodophenol is a unique polyhalogenated phenol with significant potential as a versatile building block in organic synthesis. While direct experimental data is limited, its structure suggests a rich chemistry that can be exploited for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research is needed to fully characterize its physicochemical properties, biological activity, and to validate the proposed synthetic methodologies. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this intriguing compound.

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